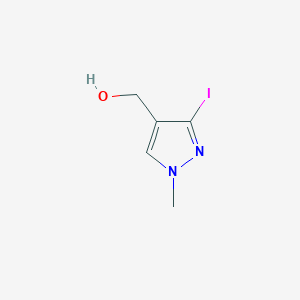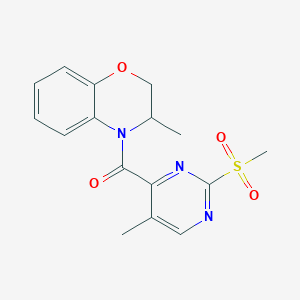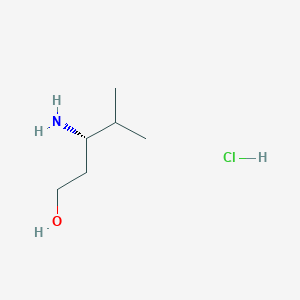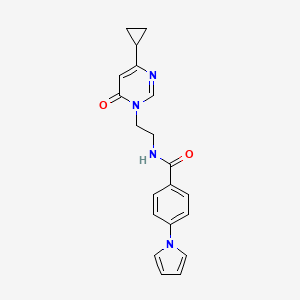
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) is a complex organometallic compound with the molecular formula C22H40ClIrO2P2. It is known for its unique structure, which includes iridium as the central metal atom coordinated with phosphinoxy and phenyl groups. This compound is typically used in various catalytic processes and has significant applications in both academic and industrial research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) generally involves the reaction of iridium precursors with phosphinoxy ligands. One common method includes the reaction of iridium trichloride with 2,6-bis(di-tert-butylphosphinoxy)benzene in the presence of a reducing agent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state iridium complexes.
Substitution: Ligand substitution reactions where the phosphinoxy or phenyl groups are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands under inert atmosphere
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(V) complexes, while reduction could produce iridium(I) complexes. Substitution reactions result in new iridium complexes with different ligands .
科学研究应用
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: Employed in industrial catalytic processes for the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) involves its ability to coordinate with various substrates through its iridium center. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as DNA interaction in medicinal chemistry or substrate activation in catalytic processes .
相似化合物的比较
Similar Compounds
- 2,6-Bis(di-tert-butylphosphinoxy)phenylhydroiridium(III)
- 2,6-Bis(di-tert-butylphosphinoxy)phenylchloroplatinum(II)
- 2,6-Bis(di-tert-butylphosphinoxy)phenylchloropalladium(II)
Uniqueness
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) is unique due to its iridium center, which provides distinct catalytic properties compared to its platinum and palladium analogs. Iridium complexes are known for their high stability and ability to facilitate challenging transformations, making this compound particularly valuable in catalytic applications .
属性
CAS 编号 |
671789-61-0 |
|---|---|
分子式 |
C22H40ClIrO2P2 |
分子量 |
626.2 g/mol |
IUPAC 名称 |
ditert-butyl-(3-ditert-butylphosphanyloxybenzene-2-id-1-yl)oxyphosphane;hydride;iridium(3+);chloride |
InChI |
InChI=1S/C22H39O2P2.ClH.Ir.H/c1-19(2,3)25(20(4,5)6)23-17-14-13-15-18(16-17)24-26(21(7,8)9)22(10,11)12;;;/h13-15H,1-12H3;1H;;/q-1;;+3;-1/p-1 |
InChI 键 |
HELSKPCZFUCUCP-UHFFFAOYSA-M |
SMILES |
[H-].CC(C)(C)P(C(C)(C)C)OC1=[C-]C(=CC=C1)OP(C(C)(C)C)C(C)(C)C.[Cl-].[Ir+3] |
规范 SMILES |
[H-].CC(C)(C)P(C(C)(C)C)OC1=[C-]C(=CC=C1)OP(C(C)(C)C)C(C)(C)C.[Cl-].[Ir+3] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


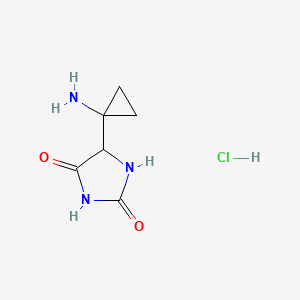
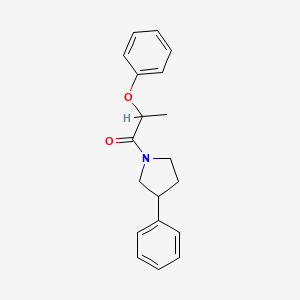
![N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2728046.png)
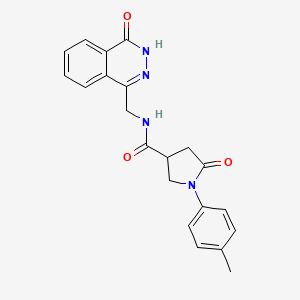
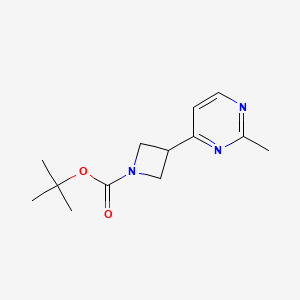

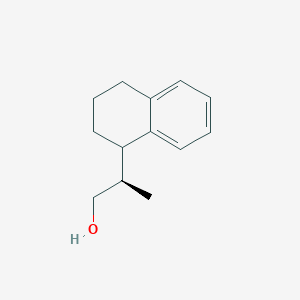
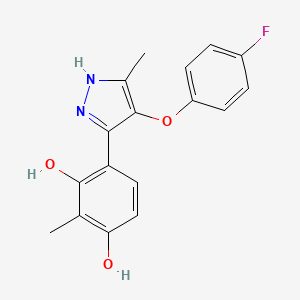
![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2728056.png)
